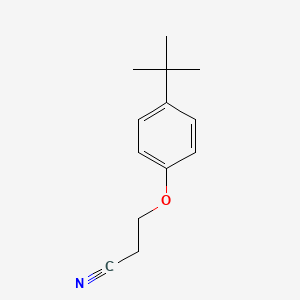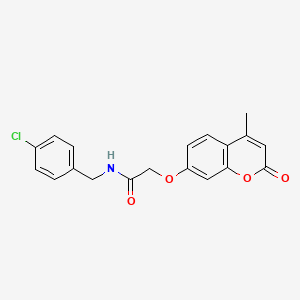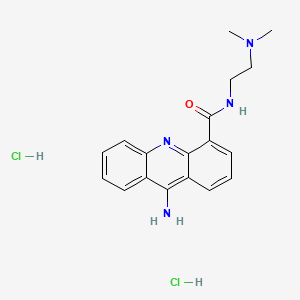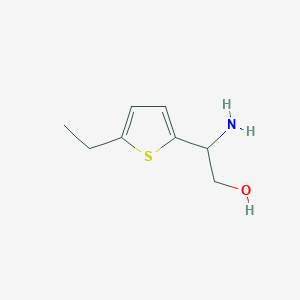
1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirrol-2-metanamina, 1-metil-alfa-(trifluorometil)- es un compuesto orgánico que pertenece a la familia del pirrol. Los pirroles son compuestos orgánicos aromáticos heterocíclicos, caracterizados por una estructura cíclica de cinco miembros compuesta por cuatro átomos de carbono y un átomo de nitrógeno. Este compuesto específico es notable por su grupo trifluorometil, que imparte propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1H-Pirrol-2-metanamina, 1-metil-alfa-(trifluorometil)-, normalmente implica la reacción de derivados del pirrol con reactivos apropiados. Un método común es la condensación de ácidos carboxílicos con 2,4,4-trimetoxibutano-1-amina, seguida de una ciclación mediada por ácidos para formar el anillo de pirrol
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso a menudo incluye pasos como la purificación mediante destilación o recristalización para eliminar las impurezas y lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
1H-Pirrol-2-metanamina, 1-metil-alfa-(trifluorometil)-, sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución nucleofílica, a menudo facilitadas por bases fuertes o nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Metóxido de sodio, terc-butóxido de potasio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido pirrol-2-carboxílico, mientras que la reducción puede producir varios derivados de la amina.
Aplicaciones Científicas De Investigación
1H-Pirrol-2-metanamina, 1-metil-alfa-(trifluorometil)-, tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y fármacos.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Industria: Utilizado en el desarrollo de materiales avanzados e intermedios químicos.
Mecanismo De Acción
El mecanismo de acción de 1H-Pirrol-2-metanamina, 1-metil-alfa-(trifluorometil)-, implica su interacción con dianas moleculares y vías específicas. El grupo trifluorometil mejora la lipofilia del compuesto, lo que le permite penetrar fácilmente las membranas celulares e interactuar con dianas intracelulares. El compuesto puede modular la actividad enzimática, la unión al receptor o las vías de transducción de señales, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
1H-Pirrol-2-metanamina, 1-metil-alfa-(trifluorometil)-, es único debido a la presencia del grupo trifluorometil, que imparte propiedades químicas y biológicas distintas. Este grupo mejora la estabilidad, la lipofilia y la reactividad del compuesto, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C7H9F3N2 |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C7H9F3N2/c1-12-4-2-3-5(12)6(11)7(8,9)10/h2-4,6H,11H2,1H3 |
Clave InChI |
UPJQDUNGKPYWPP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide](/img/structure/B12122740.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12122788.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide](/img/structure/B12122795.png)

![Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-](/img/structure/B12122809.png)
![3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12122816.png)

![[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine](/img/structure/B12122820.png)


![(5Z)-2-[(3,5-dichlorophenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122843.png)
